3-iodo-5-methoxy-1H-indole
Overview
Description
3-Iodo-5-methoxy-1H-indole is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. Indole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications. The addition of iodine and methoxy groups to the indole structure enhances its chemical reactivity and biological properties.
Mechanism of Action
Target of Action
3-Iodo-5-methoxy-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . They show various biologically vital properties .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that this compound might also interact with similar biochemical pathways.
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and lipophilicity, can influence its pharmacokinetics .
Result of Action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution .
Biochemical Analysis
Biochemical Properties
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These compounds bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives
Cellular Effects
Indoles, both natural and synthetic, show various biologically vital properties . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole is an important heterocyclic system that provides the skeleton to many natural and pharmaceutical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-5-methoxy-1H-indole typically involves the iodination of 5-methoxyindole. One common method is the electrophilic substitution reaction where 5-methoxyindole is treated with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-5-methoxy-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The indole ring can be reduced to form dihydroindole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide in polar solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Formation of 3-substituted-5-methoxyindole derivatives.
Oxidation Reactions: Formation of 5-methoxyindole-3-carboxaldehyde or 5-methoxyindole-3-carboxylic acid.
Reduction Reactions: Formation of 3-iodo-5-methoxy-2,3-dihydro-1H-indole.
Scientific Research Applications
3-Iodo-5-methoxy-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
5-Methoxyindole: Lacks the iodine substituent, resulting in different chemical reactivity and biological properties.
3-Iodoindole: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
5-Iodoindole: Similar structure but different substitution pattern, leading to distinct chemical and biological behavior.
Uniqueness: 3-Iodo-5-methoxy-1H-indole is unique due to the presence of both iodine and methoxy groups, which confer specific chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-iodo-5-methoxy-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO/c1-12-6-2-3-9-7(4-6)8(10)5-11-9/h2-5,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUXXVNWIXWXOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801311383 | |
Record name | 3-Iodo-5-methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801311383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85092-86-0 | |
Record name | 3-Iodo-5-methoxy-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85092-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-5-methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801311383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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